Phenol, 4-[(phenylimino)methyl]-

Catalog No.
S1534849
CAS No.
1689-73-2
M.F
C13H11NO
M. Wt
197.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenol, 4-[(phenylimino)methyl]-

CAS Number

1689-73-2

Product Name

Phenol, 4-[(phenylimino)methyl]-

IUPAC Name

4-(phenyliminomethyl)phenol

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

InChI

InChI=1S/C13H11NO/c15-13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12/h1-10,15H

InChI Key

VCZFRGSYWKUOPL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=CC2=CC=C(C=C2)O

Synonyms

4-(Phenyliminomethyl)phenol

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC=C(C=C2)O

Isomeric SMILES

C1=CC=C(C=C1)NC=C2C=CC(=O)C=C2

Limited research exists:

Potential areas of investigation:

The presence of specific functional groups, such as the hydroxyl (OH) and the imine (C=N) groups, suggests potential avenues for further exploration:

  • Antimicrobial activity: Similar compounds containing the imine group have been investigated for their antimicrobial properties []. However, no published research specifically explores the potential antimicrobial activity of "Phenol, 4-[(phenylimino)methyl]-" exists.
  • Material science applications: The aromatic rings and the imine group could potentially contribute to interesting properties for applications in material science. However, no published research on this specific application is currently available.

Phenol, 4-[(phenylimino)methyl]- is an organic compound with the molecular formula C₁₃H₁₁NO. It features a phenolic hydroxyl group attached to a carbon atom that is also bonded to a phenylimino group. This compound is recognized for its distinctive structure, which combines both phenolic and imine functionalities, making it an interesting subject of study in various chemical and biological contexts. Its systematic name reflects its complex nature and potential reactivity.

The chemical behavior of Phenol, 4-[(phenylimino)methyl]- can be characterized by several types of reactions:

  • Condensation Reactions: This compound can undergo condensation reactions, forming larger molecules by combining with other reactants. For example, it can react with aldehydes or ketones to form imines or other derivatives.
  • Nucleophilic Substitution: The presence of the hydroxyl group allows for nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles under suitable conditions.
  • Oxidation: The phenolic component may be oxidized to form quinones or other oxidized derivatives, which can exhibit different biological activities.

Phenol, 4-[(phenylimino)methyl]- has been studied for its potential biological activity, particularly in antibacterial applications. Research indicates that compounds with similar structures can exhibit significant antibacterial properties due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes. The combination of phenolic and imine functionalities may enhance its efficacy against various bacterial strains .

The synthesis of Phenol, 4-[(phenylimino)methyl]- typically involves the following methods:

  • Condensation Reaction: A common method involves the condensation of phenol with an appropriate aldehyde or ketone that contains a phenyl group. This reaction often requires acidic conditions to facilitate the formation of the imine linkage.
  • Modification of Existing Compounds: Another approach includes modifying existing phenolic compounds through substitution reactions to introduce the imine functionality.
  • Use of Catalysts: Catalysts such as acids or bases may be employed to enhance the reaction rates and yields during synthesis.

Phenol, 4-[(phenylimino)methyl]- finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antibacterial agents.
  • Chemical Intermediates: It can act as an intermediate in the synthesis of more complex organic molecules used in dyes, agrochemicals, and other industrial applications.
  • Research: Its unique structure makes it a valuable compound for studying chemical reactivity and biological interactions.

Studies have shown that Phenol, 4-[(phenylimino)methyl]- interacts with various biological targets, potentially influencing enzyme activity and cellular processes. The interactions are often mediated through hydrogen bonding and π-π stacking due to its aromatic nature. These interactions are crucial for understanding its mechanism of action and therapeutic potential.

Several compounds share structural similarities with Phenol, 4-[(phenylimino)methyl]-, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
4-HydroxybenzaldehydeC₇H₆O₂Contains an aldehyde group; used in organic synthesis.
AnilineC₆H₅NH₂Amino group instead of hydroxyl; important in dye manufacturing.
2-Nitro-4-[(phenylimino)methyl]phenolC₁₃H₁₁N₂O₂Nitro substituent enhances reactivity; studied for antibacterial properties.

These compounds are noteworthy for their distinct functional groups and applications but share common themes in their reactivity and potential uses in pharmaceuticals and materials science.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1689-73-2

General Manufacturing Information

Phenol, 4-[(phenylimino)methyl]-: INACTIVE

Dates

Modify: 2023-08-15

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